

Rauvotetraphylline C source Rauvolfia tetraphylla

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Compound of Interest

Compound Name: Rauvotetraphylline C

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Rauvotetraphylline C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rauvotetraphylline C is a novel indole alkaloid isolated from the medicinal plant Rauvolfia tetraphylla. This technical guide provides a comprehensive overview of its isolation, structural elucidation, and preliminary biological evaluation. Detailed experimental protocols for the extraction and purification of **Rauvotetraphylline C** are presented, alongside a complete summary of its spectroscopic data. While **Rauvotetraphylline C** has been identified as a unique molecular entity, initial cytotoxic screenings against a panel of human cancer cell lines indicate a lack of significant activity. This document aims to serve as a foundational resource for researchers interested in the chemistry and potential pharmacological applications of this class of natural products.

Introduction

Rauvolfia tetraphylla L., belonging to the Apocynaceae family, is a plant with a rich history in traditional medicine, known for its diverse array of bioactive indole alkaloids.[1][2]

Phytochemical investigations of this plant have led to the isolation of numerous compounds, with researchers recently identifying a series of new indole alkaloids, designated Rauvotetraphyllines A-E.[3] Among these, **Rauvotetraphylline C** represents a unique structural variation within the complex family of Rauvolfia alkaloids. This guide focuses

specifically on the technical details surrounding the isolation and characterization of **Rauvotetraphylline C**.

Physicochemical Properties and Spectroscopic Data

Rauvotetraphylline C was isolated from the aerial parts of *Rauvolfia tetraphylla*.^[3] The compound's structure was elucidated through extensive spectroscopic analysis.

Table 1: Physicochemical and Spectroscopic Data for **Rauvotetraphylline C**

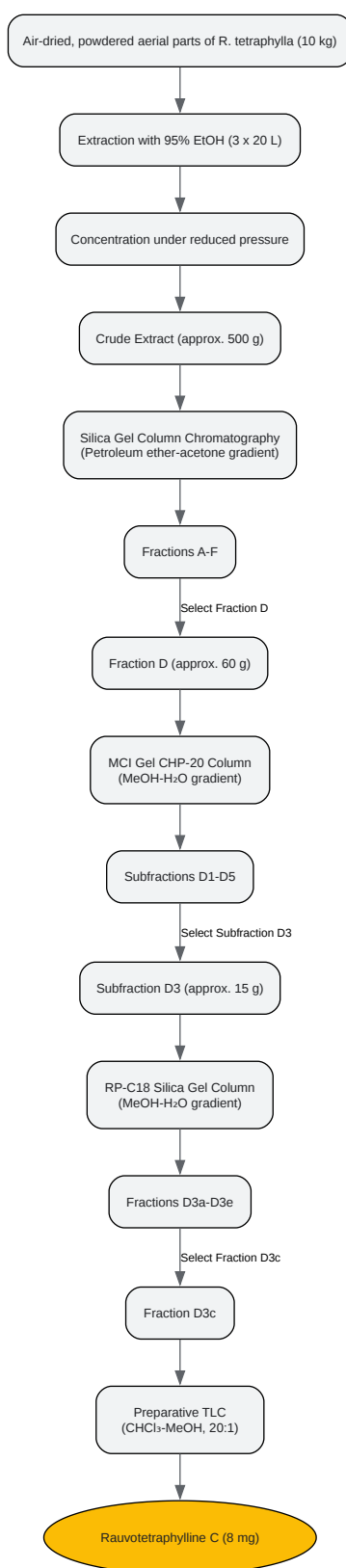
Parameter	Value	Reference
Molecular Formula	C ₂₄ H ₂₈ N ₂ O ₄	[3]
Molecular Weight	408.49 g/mol	[3]
High-Resolution Mass Spectrometry (HR-ESI-MS)	m/z 409.2125 [M+H] ⁺ (Calcd. for C ₂₄ H ₂₉ N ₂ O ₄ , 409.2127)	[3]
¹ H-NMR (600 MHz, CDCl ₃) δ (ppm)	7.27 (1H, d, J = 8.4 Hz), 6.81 (1H, dd, J = 8.4, 2.4 Hz), 6.74 (1H, d, J = 2.4 Hz), 5.75 (1H, q, J = 6.6 Hz), 4.45 (1H, m), 4.02 (1H, m), 3.86 (3H, s), 3.48 (1H, m), 3.32 (1H, m), 3.05 (1H, m), 2.85 (1H, m), 2.65 (1H, m), 2.50 (1H, m), 2.30 (1H, m), 2.25 (3H, s), 2.15 (1H, m), 1.70 (3H, d, J = 6.6 Hz), 1.65 (1H, m), 1.50 (1H, m)	[3]
¹³ C-NMR (150 MHz, CDCl ₃) δ (ppm)	171.0, 159.5, 155.8, 134.5, 131.2, 122.0, 118.5, 111.9, 109.8, 95.2, 60.5, 55.4, 54.2, 52.8, 51.6, 49.5, 42.1, 35.8, 34.5, 32.1, 29.8, 21.5, 12.8	[3]

Experimental Protocols

Extraction and Isolation of Rauvotetraphylline C

The following protocol describes the methodology for the isolation of **Rauvotetraphylline C** from the aerial parts of *Rauvolfia tetraphylla*.^[3]

Diagram 1: Experimental Workflow for Isolation of **Rauvotetraphylline C**



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Diagram 1: Isolation workflow for **Rauvotetraphylline C**.

- **Plant Material and Extraction:** Air-dried and powdered aerial parts of *Rauvolfia tetraphylla* (10 kg) were extracted with 95% ethanol (3 x 20 L) at room temperature. The solvent was evaporated under reduced pressure to yield a crude extract (approximately 500 g).
- **Initial Fractionation:** The crude extract was subjected to silica gel column chromatography, eluting with a petroleum ether-acetone gradient (from 1:0 to 0:1) to yield six main fractions (A-F).
- **Further Separation of Fraction D:** Fraction D (approximately 60 g) was chromatographed on an MCI gel CHP-20 column using a methanol-water gradient (from 10:90 to 100:0) to afford five subfractions (D1-D5).
- **Isolation from Subfraction D3:** Subfraction D3 (approximately 15 g) was separated on an RP-C18 silica gel column with a methanol-water gradient (from 20:80 to 80:20) to give five further fractions (D3a-D3e).
- **Purification:** Fraction D3c was purified by preparative thin-layer chromatography (TLC) using a solvent system of chloroform-methanol (20:1) to yield **Rauvotetraphylline C** (8 mg).

Biological Activity

The cytotoxic activity of **Rauvotetraphylline C**, along with its analogs Rauvotetraphyllines A, B, D, and E, was evaluated against a panel of five human cancer cell lines.

Table 2: Cytotoxicity of Rauvotetraphyllines A-E

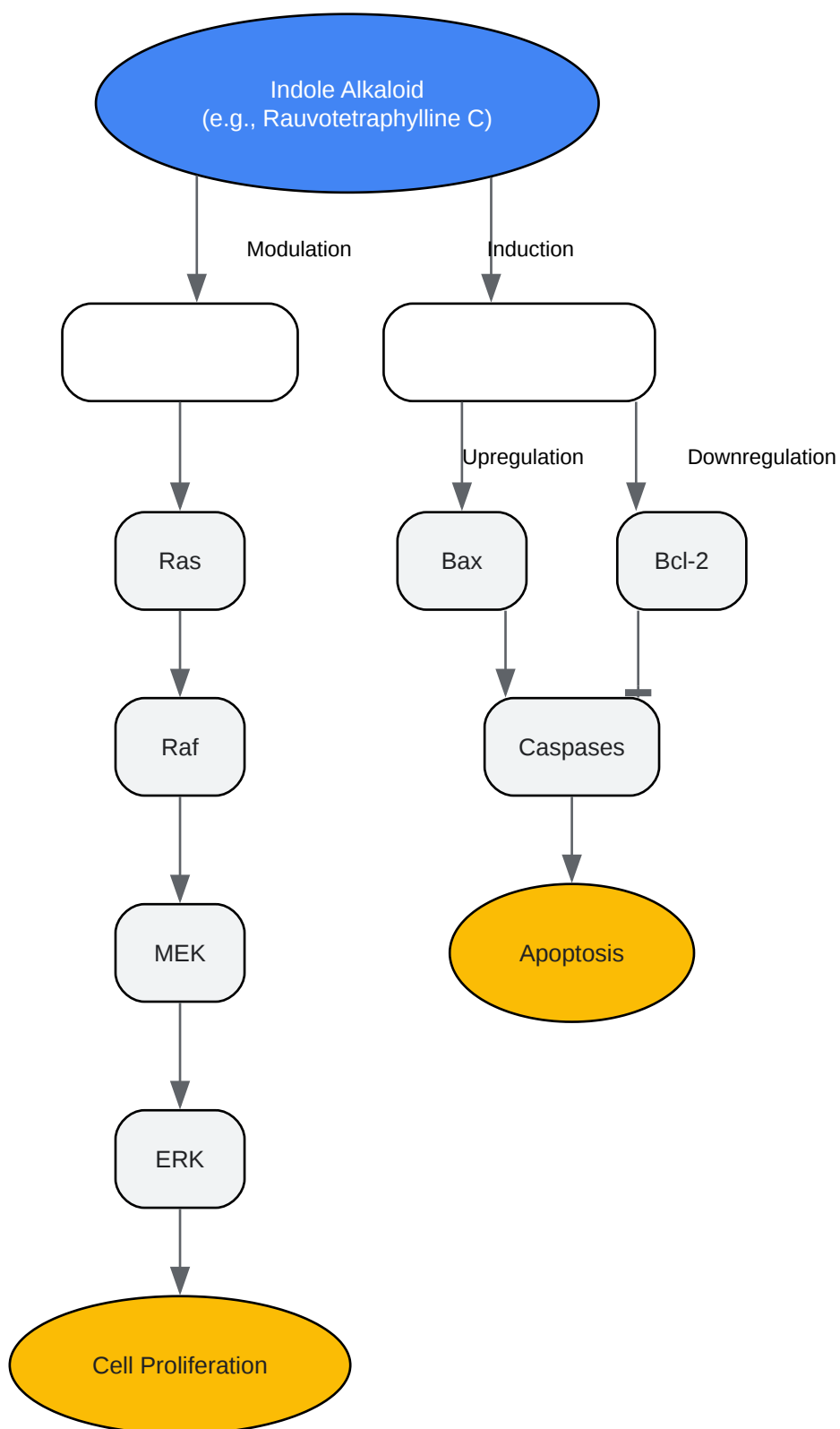
Compound	HL-60 (leukemia) IC ₅₀ (μM)	SMMC- 7721 (hepatoma) IC ₅₀ (μM)	A-549 (lung cancer) IC ₅₀ (μM)	MCF-7 (breast cancer) IC ₅₀ (μM)	SW480 (colon cancer) IC ₅₀ (μM)	Reference
Rauvotetraphylline A	> 40	> 40	> 40	> 40	> 40	[3]
Rauvotetraphylline B	> 40	> 40	> 40	> 40	> 40	[3]
Rauvotetraphylline C	> 40	> 40	> 40	> 40	> 40	[3]
Rauvotetraphylline D	> 40	> 40	> 40	> 40	> 40	[3]
Rauvotetraphylline E	> 40	> 40	> 40	> 40	> 40	[3]

The results indicate that **Rauvotetraphylline C**, as well as the other tested Rauvotetraphyllines, did not exhibit significant cytotoxic activity against these cancer cell lines at the concentrations tested.[3]

Potential Signaling Pathways for Indole Alkaloids

While specific signaling pathway studies for **Rauvotetraphylline C** have not been reported, indole alkaloids as a class are known to interact with various cellular signaling cascades. A general representation of potential pathways that could be investigated for **Rauvotetraphylline C** and related compounds is provided below.

Diagram 2: Potential Signaling Pathways for Indole Alkaloids



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Diagram 2: Generalized signaling pathways potentially affected by indole alkaloids.

Conclusion

Rauvotetraphylline C is a structurally interesting indole alkaloid isolated from *Rauvolfia tetraphylla*. This guide has provided a detailed summary of its isolation and characterization, including comprehensive spectroscopic data and a step-by-step experimental protocol. The preliminary biological evaluation indicates a lack of significant cytotoxicity against the tested cancer cell lines. Further research is warranted to explore other potential pharmacological activities of **Rauvotetraphylline C** and to investigate its effects on various cellular signaling pathways. This foundational information serves as a valuable resource for the natural products, medicinal chemistry, and drug discovery communities.

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